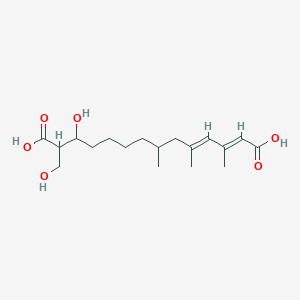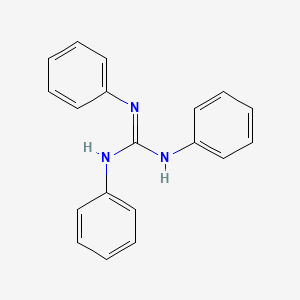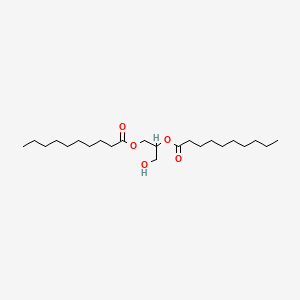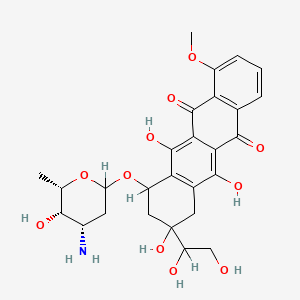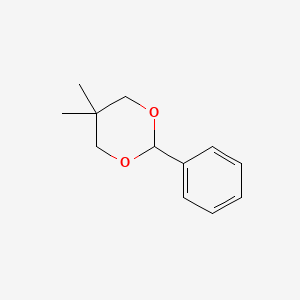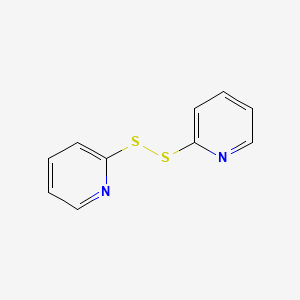
2,2'-ジチオジピリジン
概要
説明
2,2’-Dithiodipyridine, also known as 2,2’-Dipyridyl disulfide, is a reagent used in molecular biology as an oxidizing agent . It is also used in peptide synthesis and for detecting thiols . It is an organic disulfide and a member of pyridines .
Synthesis Analysis
2,2’-Dithiodipyridine mediates inter-unit disulfide cross-linking . It interacts with carbon nucleophiles to yield thiopyridyl derivatives .
Molecular Structure Analysis
The molecular formula of 2,2’-Dithiodipyridine is C10H8N2S2 . Its molecular weight is 220.314 . The IUPAC Standard InChI is InChI=1S/C10H8N2S2/c1-3-7-11-9 (5-1)13-14-10-6-2-4-8-12-10/h1-8H .
Physical and Chemical Properties Analysis
2,2’-Dithiodipyridine is a powder with a melting point of 56-58 °C (lit.) . It has a molecular weight of 220.31 .
科学的研究の応用
モノクローナル抗体
2,2'-ジチオジピリジンは、モノクローナル抗体の還元された鎖間ジスルフィド結合の再構成に使用されます。 この用途は、抗体の完全性と機能性を維持することが不可欠である、抗体工学と治療用抗体の製造において非常に重要です .
T細胞ハイブリドーマ培養
この化合物は、T細胞ハイブリドーマ細胞培養の培地成分として役立ちます。 これは、モノクローナル抗体の製造に使用されるハイブリドーマ細胞の増殖と維持に必要な適切な細胞環境を維持する役割を果たします .
チオール架橋剤
チオール架橋剤として、2,2'-ジチオジピリジンはチオール基間のジスルフィド結合の形成を促進します。 これは、ジスルフィド結合形成が重要なステップである、タンパク質化学と酵素学研究において特に有用です .
ペプチドカップリング
これはペプチドカップリング剤として作用し、ペプチド合成中のペプチド結合の形成を助けます。 この用途は、ペプチドが治療剤または生化学的ツールとして合成される、合成生物学と創薬の分野において重要です .
酸化剤
2,2'-ジチオジピリジンは、さまざまな化学反応において酸化剤としても機能します。 電子を受け入れる能力により、有機合成と生化学において基本的な、酸化還元反応で使用するために適しています .
グリコシドの活性化
この化合物は、グリコシドの活性化に使用されます。 活性化プロセスは、グリコシド結合の形成を可能にし、複雑な炭水化物と糖複合体の合成につながる、グリコサイエンス研究において重要です .
チオール基の定量
バイオマテリアル科学では、2,2'-ジチオジピリジンは、チオール基の定量に使用されます。 この用途は、タンパク質構造機能関係を理解し、チオール基を含む酵素活性の研究において不可欠です .
活性エステルの調製
最後に、これはアミノ酸活性エステルとホスホロチオエートエステルの調製に使用されます。 これらの活性エステルは、有機合成における重要な中間体であり、医薬品から材料科学まで、さまざまな用途があります .
上記で言及された各用途は、さまざまな分野にわたる科学研究における2,2'-ジチオジピリジンの汎用性と重要性を強調しています。
MilliporeSigma - 2,2'-ジチオジピリジン粉末 MilliporeSigma - 2,2'-ジチオジピリジン粉末 ChemicalBook - 2,2'-ジチオジピリジン
作用機序
Target of Action
The primary targets of 2,2’-Dithiodipyridine are sulfhydryl groups in biological materials . These groups play a crucial role in maintaining the structure and function of many proteins.
Mode of Action
2,2’-Dithiodipyridine interacts with its targets by oxidizing the sulfhydryl groups . This interaction leads to the formation of disulfide bonds, which can alter the structure and function of the proteins involved .
Biochemical Pathways
The oxidation of sulfhydryl groups by 2,2’-Dithiodipyridine affects various biochemical pathways. For instance, it can influence the function of proteins involved in cell signaling , enzyme activity , and antioxidant defense mechanisms .
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed and distributed in the body. Its impact on bioavailability would depend on these factors and the specific context of its use.
Result of Action
The oxidation of sulfhydryl groups by 2,2’-Dithiodipyridine can lead to changes in protein structure and function. This can have various molecular and cellular effects, depending on the specific proteins and pathways involved . For example, it has been used to eliminate the infectivity of the human immunodeficiency virus type 1 .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 2,2’-Dithiodipyridine. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may be less stable at higher temperatures.
Safety and Hazards
2,2’-Dithiodipyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
生化学分析
Biochemical Properties
2,2’-Dithiodipyridine plays a significant role in biochemical reactions. It mediates inter-unit disulfide cross-linking and interacts with carbon nucleophiles to yield thiopyridyl derivatives
Cellular Effects
Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that 2,2’-Dithiodipyridine could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2,2’-Dithiodipyridine involves its ability to mediate inter-unit disulfide cross-linking and interact with carbon nucleophiles to yield thiopyridyl derivatives . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known to be a solid substance with a melting point of 56-58 °C .
Metabolic Pathways
Given its role in mediating inter-unit disulfide cross-linking, it may interact with enzymes or cofactors involved in redox reactions .
特性
IUPAC Name |
2-(pyridin-2-yldisulfanyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXFWIACAGNFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175517 | |
| Record name | 2,2'-Dipyridyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2,2'-Dithiodipyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2127-03-9 | |
| Record name | 2,2′-Dipyridyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2127-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dipyridyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dithiodipyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2,2'-dithiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Dipyridyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dithiodipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-PYRIDINE DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6X912UPBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,2'-Dithiodipyridine (DTDP) primarily targets accessible cysteine residues in proteins through a thiol-disulfide exchange reaction. [, ] This reaction results in the formation of a mixed disulfide bond between DTDP and the cysteine residue, releasing 2-thiopyridone as a byproduct. [] This covalent modification can disrupt protein structure and function.
ANone:
- Spectroscopic Data: DTDP exhibits a characteristic UV absorbance maximum at 343 nm for its 2-thiopyridone byproduct. [, ]
ANone: While detailed material compatibility data is limited in the provided research, DTDP's reactivity with thiols suggests potential incompatibility with materials containing accessible thiol groups. Its stability under various conditions requires further investigation.
A: DTDP itself is not typically employed as a catalyst. Instead, it serves as a reagent in thiol-disulfide exchange reactions. [, ] It exhibits selectivity towards accessible cysteine residues, making it a valuable tool for studying protein structure and function. [, , ]
ANone: Information regarding specific stability data and formulation strategies for DTDP is absent from the provided research.
A: While specific historical milestones are not outlined, the research highlights the evolution of DTDP's use from a simple thiol-modifying reagent to a valuable tool for probing protein structure and function. Its application in studying enzymes like aldehyde dehydrogenase [, , , , ] and ryanodine receptors [, ] showcases its significance in unraveling complex biological processes.
A: The research demonstrates the interdisciplinary nature of DTDP research, bridging chemistry and biology. Its use in studying viral proteins [], enzyme mechanisms [, , , , ], and cellular signaling pathways [, ] highlights its relevance across different research fields. Furthermore, DTDP's application in developing oligonucleotide conjugates for DNA cleavage [] signifies its potential in chemical biology and drug development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
